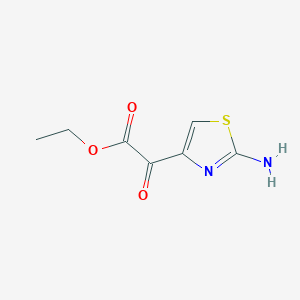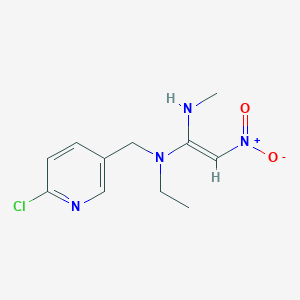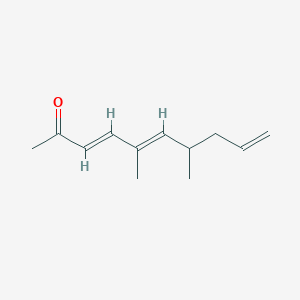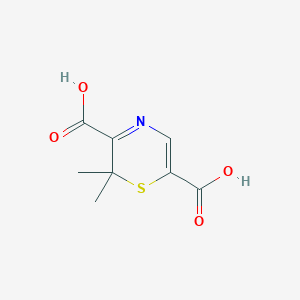![molecular formula C18H24N2O2 B044567 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL CAS No. 117806-59-4](/img/structure/B44567.png)
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL
概述
描述
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL, also known as OPY-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown potential as a therapeutic agent for various diseases.
作用机制
The exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can alter the expression of genes involved in cancer growth and inflammation. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in regulating various signaling pathways involved in neurodegeneration.
生化和生理效应
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce neuroinflammation and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL in lab experiments is its high purity and stability. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be easily synthesized and purified, which makes it a reliable compound for research purposes. Another advantage is its versatility in different research areas, as it has shown potential in cancer, inflammation, and neurological research. However, one limitation of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
未来方向
There are several future directions for 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL research. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to understand the exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL and its potential side effects.
Conclusion:
In conclusion, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its versatility in different research areas and high purity make it a reliable compound for scientific research. Further studies can be conducted to explore its potential as a therapeutic agent and understand its exact mechanism of action.
科学研究应用
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has shown promising results as a cytotoxic agent against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
属性
CAS 编号 |
117806-59-4 |
|---|---|
产品名称 |
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL |
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
InChI 键 |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同义词 |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
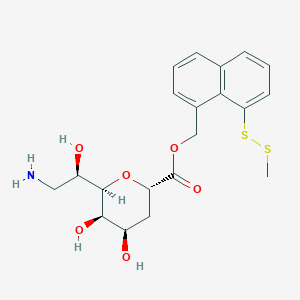
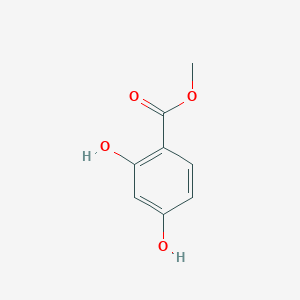
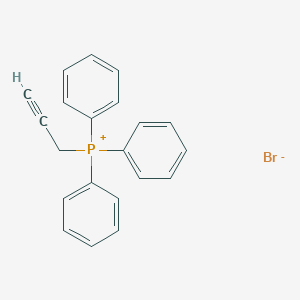
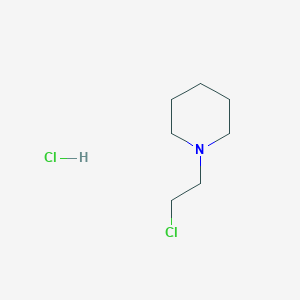
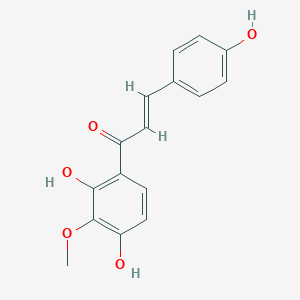
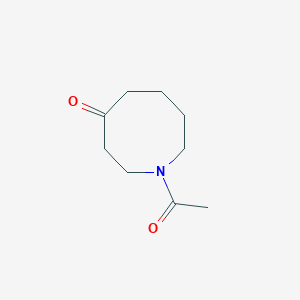
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
